molecular formula C17H28N4O2S B1226652 4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide

4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide

Cat. No. B1226652
M. Wt: 352.5 g/mol
InChI Key: XZZFZSVOVSMAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide is a N-acylpiperidine.

Scientific Research Applications

Anticancer Properties

Compounds containing 1,3,4-thiadiazole, such as the one , have demonstrated promising anticancer activity. A study by Abouzied et al. (2022) found that such compounds showed remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines, surpassing the reference drug Harmine in efficacy under in vitro conditions (Abouzied et al., 2022).

Antimicrobial and Antifungal Activity

Research by Syed, Alagwadi Kallanagouda Ramappa, and Alegaon (2013) on similar compounds has shown significant antitubercular and antifungal activities. These properties are essential for developing new treatments for infectious diseases (Syed et al., 2013).

Photodynamic Therapy for Cancer

A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine compounds related to the mentioned chemical showed that these compounds have high singlet oxygen quantum yield and are beneficial for Type II photosensitizers in photodynamic therapy, particularly in treating cancer (Pişkin et al., 2020).

Antibacterial Properties Against Helicobacter pylori

Moshafi et al. (2011) reported that derivatives of 1,3,4-thiadiazoles exhibited strong antibacterial activity against Helicobacter pylori, suggesting their potential in treating infections caused by this bacterium (Moshafi et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Khalid et al. (2016) researched compounds with 1,3,4-oxadiazole and found them effective against the butyrylcholinesterase (BChE) enzyme. This finding is significant for developing drugs targeting neurological disorders like Alzheimer's disease (Khalid et al., 2016).

properties

Molecular Formula

C17H28N4O2S

Molecular Weight

352.5 g/mol

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide

InChI

InChI=1S/C17H28N4O2S/c1-11(2)7-15-19-20-17(24-15)18-14(22)5-6-16(23)21-9-12(3)8-13(4)10-21/h11-13H,5-10H2,1-4H3,(H,18,20,22)

InChI Key

XZZFZSVOVSMAEA-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C(=O)CCC(=O)NC2=NN=C(S2)CC(C)C)C

Canonical SMILES

CC1CC(CN(C1)C(=O)CCC(=O)NC2=NN=C(S2)CC(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide
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4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide
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4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide
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4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide
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4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide
Reactant of Route 6
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4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide

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